(2S,4S)-2-(Aminomethyl)-1-BOC-4-hydroxy pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL(2S,4S)-2-(AMINOMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE is a compound that features a tert-butyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL(2S,4S)-2-(AMINOMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE typically involves the reaction of tert-butyl esters with appropriate amines under controlled conditions. One efficient method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanides, which facilitates Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL(2S,4S)-2-(AMINOMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tert-butyl esters, while reduction reactions can produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL(2S,4S)-2-(AMINOMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives.
Biology: Investigated for its potential role in biosynthetic and biodegradation pathways.
Medicine: Explored for its therapeutic potential in drug development due to its unique structural properties.
Wirkmechanismus
The mechanism of action of TERT-BUTYL(2S,4S)-2-(AMINOMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations. The aminomethyl and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butanesulfinamide: Widely used as a chiral auxiliary in asymmetric synthesis.
Tert-butyl esters:
Uniqueness
TERT-BUTYL(2S,4S)-2-(AMINOMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE is unique due to its combination of a tert-butyl group with a pyrrolidine ring, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.
Eigenschaften
Molekularformel |
C10H20N2O3 |
---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
tert-butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
QWQOVHQSXJGTPM-YUMQZZPRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.